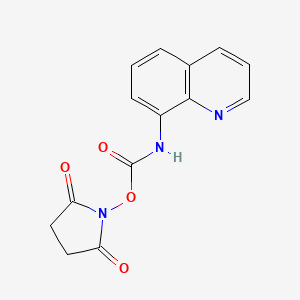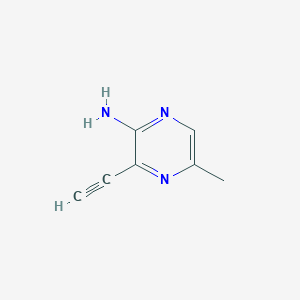
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a methyl group on the imidazole ring
Métodos De Preparación
The synthesis of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-4-fluoroacetophenone with N-methyl-4-(methylthio)benzamidine . The reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro and fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols. This can lead to the formation of various substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many biologically active compounds, including antifungal, antiviral, and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its boronic acid functional group.
2-chloro-4-fluorophenol: Similar in structure but contains a hydroxyl group instead of the imidazole ring.
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of an imidazole ring and has been studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8ClFN2 |
|---|---|
Peso molecular |
210.63 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8ClFN2/c1-6-5-13-10(14-6)8-3-2-7(12)4-9(8)11/h2-5H,1H3,(H,13,14) |
Clave InChI |
LPXDCSYVLQUWJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)
